![molecular formula C11H24Cl2N2O B2612272 [(2R)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride CAS No. 2580104-41-0](/img/structure/B2612272.png)
[(2R)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride
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Description
[(2R)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride, also known as PMM, is a chemical compound that is widely used in scientific research. It is a chiral molecule that has a pyrrolidine ring and a piperidine ring, which makes it a unique compound to study. PMM is synthesized through a multistep process, and it has been found to have various biological and physiological effects.
Scientific Research Applications
Diastereoselective Synthesis
The compound is involved in the diastereoselective synthesis of novel N-substituted pyrrolidine-2-one containing piperazine derivatives. This process highlights its role in creating hybrid structures combining pyrrolidine-2-one and piperazine scaffolds, useful in pharmaceutical research and development (Ghandi, Khodadadi, & Abbasi, 2016).
Cyclization Reactions
It is also utilized in cyclization reactions catalyzed by gold, leading to the formation of multisubstituted tetrahydropyridines and their fused derivatives. These reactions demonstrate the compound's utility in constructing complex molecular structures with potential pharmacological applications (Matouš et al., 2020).
Cyclopalladation Processes
Cyclopalladation of N-(p-thiotoluoyl)pyrrolidine and -piperidine involves the compound in the formation of complexes with palladium, indicating its use in organometallic chemistry and potential catalytic applications (Nojima, Nonoyama, & Nakajima, 1996).
Synthesis of Substance P Antagonists
In the generation of 3-piperidine(methan)amines and cyclic 3-piperidine-methanamines, the compound acts as a precursor for potential Substance P antagonists, indicating its relevance in the development of new therapeutic agents (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).
Structural and Conformational Studies
The compound is involved in the synthesis and crystal structure analysis of derivatives, such as [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, providing insights into molecular conformation and structure-activity relationships crucial for drug design (Girish et al., 2008).
properties
IUPAC Name |
[(2R)-1-(piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-9-11-2-1-7-13(11)8-10-3-5-12-6-4-10;;/h10-12,14H,1-9H2;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFBXLUAGCXGRF-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CCNCC2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2CCNCC2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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